

Propionylpromazine-d6 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propionylpromazine-d6 hydrochloride	
Cat. No.:	B12057652	Get Quote

Technical Guide: Propionylpromazine-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

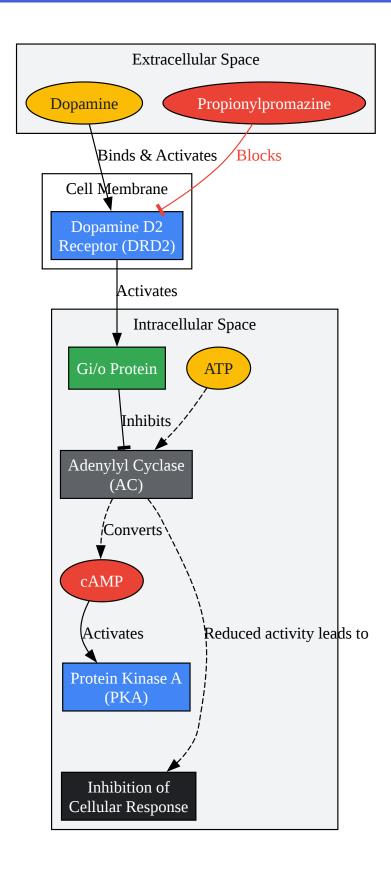
This technical guide provides an in-depth overview of **Propionylpromazine-d6 hydrochloride**, a deuterated analog of the phenothiazine neuroleptic, Propionylpromazine. This document covers its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use, particularly as an internal standard in quantitative analyses.

Core Compound Data

Propionylpromazine-d6 hydrochloride is the deuterium-labeled form of Propionylpromazine hydrochloride, a tranquilizer used in veterinary medicine. The stable isotope-labeled (SIL) analog serves as an ideal internal standard for mass spectrometry-based quantification of Propionylpromazine in biological matrices, mitigating variability in sample preparation and instrument response.

Quantitative Data Summary

Property	Value	Citations
Chemical Name	1-[10-[3-(Dimethylamino- d6)propyl]-10H-phenothiazin- 2-yl]-1-propanone Hydrochloride	[1]
CAS Number	1262770-67-1	[1]
Molecular Formula	C20H19D6CIN2OS	[1]
Molecular Weight	382.98 g/mol	[1][2]
Appearance	Light yellow to yellow solid	
Storage Conditions	4°C, sealed, away from moisture and light	
Unlabeled CAS Number	7681-67-6 (Propionylpromazine hydrochloride)	_
Unlabeled Molecular Weight	376.94 g/mol (Propionylpromazine hydrochloride)	


Mechanism of Action and Signaling Pathways

Propionylpromazine is a phenothiazine derivative that acts as an antagonist at various neurotransmitter receptors. Its primary pharmacological effect is attributed to its antagonism of dopamine D2 receptors (DRD2). Additionally, it exhibits antagonist activity at dopamine D1 and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), α 1-adrenergic receptors, and histamine H1 receptors. The sedative effects are largely due to its antihistaminic properties.

Dopamine D2 Receptor (DRD2) Signaling Pathway

Propionylpromazine, as a DRD2 antagonist, blocks the downstream signaling cascade initiated by dopamine. The DRD2 receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein ($G\alpha i/o$).

Click to download full resolution via product page

When dopamine binds to and activates the DRD2 receptor, the associated $G\alpha i/o$ protein inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. Propionylpromazine competitively blocks dopamine from binding to the DRD2 receptor, thereby preventing this inhibitory cascade and maintaining baseline cellular activity.

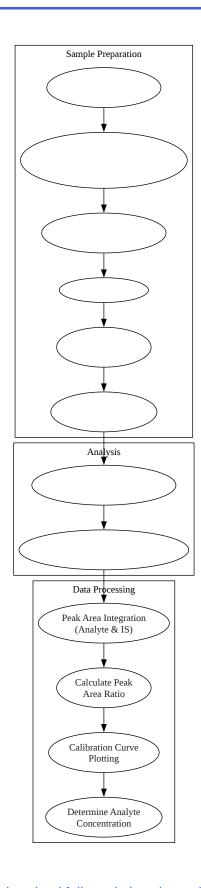
Experimental Protocols

Propionylpromazine-d6 hydrochloride is primarily used as an internal standard in analytical methods for the quantification of propionylpromazine.

Quantification of Propionylpromazine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the determination of propionylpromazine in plasma or tissue samples.

- 1. Sample Preparation:
- To a 1 mL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known amount of **Propionylpromazine-d6 hydrochloride** solution as the internal standard.
- Perform protein precipitation by adding a solvent such as acetonitrile.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Employ a reversed-phase C18 column.
- Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used to achieve good chromatographic separation.



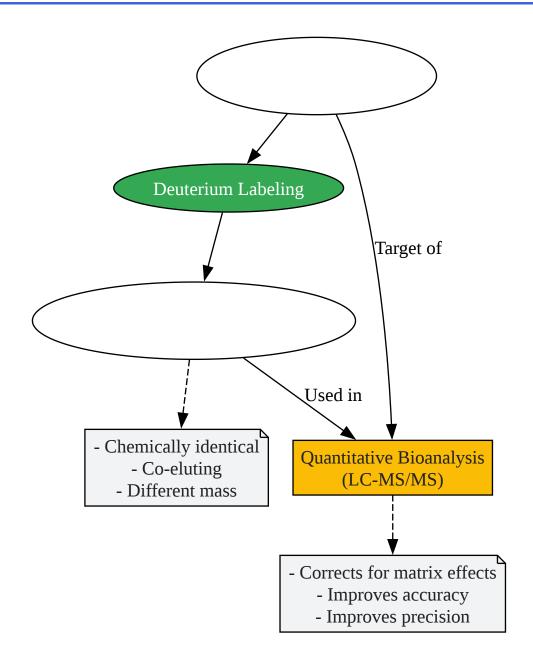
- Mass Spectrometry (MS/MS): Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for both propionylpromazine and propionylpromazine-d6.
 - The stable isotope-labeled internal standard will have a similar retention time to the unlabeled analyte but will be distinguished by its higher mass.

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak
 area of the internal standard against the concentration of the analyte for a series of
 calibration standards.
- Determine the concentration of propionylpromazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Click to download full resolution via product page

Radioligand Binding Assay for Receptor Affinity


To determine the binding affinity (Ki) of propionylpromazine for the DRD2 receptor, a competitive radioligand binding assay can be performed.

- 1. Membrane Preparation:
- Use cell lines engineered to express the human DRD2 receptor.
- Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.
- 2. Binding Assay:
- Incubate the cell membranes with a constant concentration of a radiolabeled DRD2 antagonist (e.g., [3H]-spiperone) and varying concentrations of unlabeled propionylpromazine.
- After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantify the radioactivity retained on the filters using liquid scintillation counting.
- 3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the propionylpromazine concentration.
- Determine the IC₅₀ value (the concentration of propionylpromazine that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationships

The relationship between propionylpromazine, its deuterated form, and its application is crucial for understanding its utility in research and development.

Click to download full resolution via product page

In conclusion, **Propionylpromazine-d6 hydrochloride** is an essential tool for the accurate quantification of its unlabeled counterpart in various experimental settings. Its use as an internal standard is a well-established practice that enhances the reliability and robustness of bioanalytical methods. Understanding the underlying pharmacology of propionylpromazine, particularly its interaction with the dopamine D2 receptor, provides the context for its therapeutic and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Propionylpromazine-d6 hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057652#propionylpromazine-d6-hydrochloridecas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com